molecular formula C16H14ClN3O3S3 B2378891 N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1103236-90-3

N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide

Katalognummer: B2378891
CAS-Nummer: 1103236-90-3
Molekulargewicht: 427.94
InChI-Schlüssel: AVSLXRHANVOQBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C16H14ClN3O3S3 and its molecular weight is 427.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of extensive research.

Chemical Structure and Properties

The compound has the molecular formula C17H16ClN3O4S3C_{17}H_{16}ClN_{3}O_{4}S_{3} and a molecular weight of approximately 457.96 g/mol. Its structure includes a benzo[d]thiazole moiety, a pyrrolidine ring, and a sulfonyl group attached to a chlorothiophene, which suggests potential reactivity and biological activity .

Property Value
Molecular FormulaC17H16ClN3O4S3C_{17}H_{16}ClN_{3}O_{4}S_{3}
Molecular Weight457.96 g/mol
Structural FeaturesBenzo[d]thiazole, Pyrrolidine, Sulfonyl group

Target Interactions

This compound interacts with several biological targets. Research indicates that benzothiazole derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are critical in the pathophysiology of neurodegenerative diseases like Alzheimer’s.

Biochemical Pathways Affected

The inhibition of AChE impacts cholinergic signaling pathways, while MAO-B inhibition affects monoamine metabolism. These interactions suggest that the compound may have implications in treating cognitive disorders and other neurological conditions.

Antimicrobial Properties

Preliminary studies have indicated that compounds with similar structural features exhibit antimicrobial activities. For instance, derivatives containing benzothiazole and thiophene motifs have shown efficacy against various bacterial strains .

Anticancer Potential

There is also emerging evidence suggesting anticancer properties associated with benzothiazole derivatives. Compounds structurally related to this compound have demonstrated cytotoxic effects on cancer cell lines, indicating potential as therapeutic agents in oncology .

Case Studies and Research Findings

  • In vitro Studies :
    • A study evaluated the cytotoxic effects of benzothiazole derivatives on different cancer cell lines, revealing IC50 values in the micromolar range, suggesting moderate potency against tumor cells .
  • Enzyme Inhibition Assays :
    • Research focused on the inhibition of AChE by compounds similar to this compound showed promising results with inhibition constants (Ki) indicating effective binding at the active site of the enzyme .
  • Animal Models :
    • In vivo studies using animal models demonstrated that administration of related compounds led to improved cognitive function, as measured by behavioral tests designed to assess memory and learning capabilities .

Q & A

Q. (Basic) What are the optimal reaction conditions for synthesizing N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step protocols, including sulfonylation of the pyrrolidine ring and subsequent coupling with the benzo[d]thiazole moiety. Key parameters include:

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for coupling reactions due to their ability to stabilize intermediates .
  • Temperature: Reactions often proceed at 60–80°C for sulfonylation steps to ensure complete activation of the sulfonyl chloride group .
  • Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are used to neutralize HCl byproducts and accelerate nucleophilic substitutions .

Table 1: Representative Reaction Conditions

StepReagentsSolventTemperatureTime (h)Yield (%)
Sulfonylation5-chlorothiophene-2-sulfonyl chlorideDCM0°C → RT470–85
Amide CouplingBenzo[d]thiazol-5-amine, EDC·HClDMF60°C1260–75

Q. (Basic) Which spectroscopic methods are most reliable for confirming the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Look for characteristic peaks: pyrrolidine ring protons (δ 2.5–3.5 ppm), aromatic protons from benzo[d]thiazole (δ 7.5–8.5 ppm), and sulfonyl group integration .
    • 13C NMR: Confirm carbonyl (C=O, δ ~170 ppm) and sulfonyl (SO2, δ ~110 ppm) carbons .
  • Mass Spectrometry (MS): High-resolution ESI-MS should match the molecular ion [M+H]+ with <2 ppm error .
  • X-ray Crystallography: For unambiguous confirmation, use SHELXL ( ) to resolve crystal structures, especially if NMR data is ambiguous .

Q. (Advanced) How can researchers resolve contradictions in NMR data during structural elucidation?

Methodological Answer:
Conflicting NMR signals (e.g., overlapping peaks or unexpected splitting) can arise from conformational flexibility or impurities. Strategies include:

2D NMR (COSY, HSQC): Map proton-proton and proton-carbon correlations to assign ambiguous signals .

Crystallographic Validation: Use SHELX programs to determine the solid-state structure, which provides definitive bond lengths and angles .

Variable Temperature NMR: Identify dynamic processes (e.g., ring puckering in pyrrolidine) by analyzing spectral changes at different temperatures .

Q. (Advanced) What experimental designs are recommended for assessing the compound’s biological activity?

Methodological Answer:

  • Antimicrobial Assays: Use microdilution methods (MIC determination) against Gram-positive/negative strains, referencing similar thiadiazole derivatives ().
  • Anticancer Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50 calculations after 48–72 hours .
  • Target Interaction Studies: Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities for hypothesized targets (e.g., kinases) .

Q. (Advanced) How can the reactivity of the sulfonyl group be exploited for derivatization?

Methodological Answer:
The sulfonyl group undergoes nucleophilic substitution or cross-coupling reactions:

  • Nucleophilic Displacement: React with amines (e.g., piperazine) in DMSO at 100°C to generate sulfonamide analogs .
  • Suzuki Coupling: Use Pd catalysts to attach aryl/heteroaryl groups, enhancing diversity for SAR studies .
    Monitor Progress: Track reactions via TLC (Rf shifts) and confirm products using LC-MS .

Q. (Basic) What purification techniques are effective for isolating the compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate → DCM/methanol) .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to improve crystal purity .
  • HPLC: Employ reverse-phase C18 columns for final polishing if impurities persist .

Q. (Advanced) How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to kinase domains or protease active sites. Validate with crystallographic data from SHELXL-refined structures .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

Q. (Basic) What strategies address solubility challenges in biological assays?

Methodological Answer:

  • Co-solvents: Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffers .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .

Q. (Advanced) How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Core Modifications: Synthesize analogs with varied heterocycles (e.g., replacing benzo[d]thiazole with pyrazole) .

Functional Group Variation: Alter sulfonyl substituents (e.g., 5-chlorothiophene → 5-fluorothiophene) .

Bioisosteric Replacement: Substitute the pyrrolidine ring with piperidine or morpholine to assess conformational effects .
Data Analysis: Corrogate IC50 values with structural features using QSAR models .

Q. (Advanced) How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to pH 1–9 buffers at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products with HRMS .
  • Plasma Stability: Incubate with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify remaining compound using LC-MS/MS .

Eigenschaften

IUPAC Name

N-(1,3-benzothiazol-5-yl)-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S3/c17-14-5-6-15(25-14)26(22,23)20-7-1-2-12(20)16(21)19-10-3-4-13-11(8-10)18-9-24-13/h3-6,8-9,12H,1-2,7H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSLXRHANVOQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC4=C(C=C3)SC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.